diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride
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Overview
Description
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride is a chemical compound with the molecular formula C13H22ClNOS and a molecular weight of 275.838 g/mol . This compound is known for its unique structure, which includes a sulfanyl group attached to a methoxyphenyl ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(2-methoxyphenyl)ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl-[2-(2-hydroxyphenyl)sulfanylethyl]azanium;chloride: Similar structure but with a hydroxyl group instead of a methoxy group.
Diethyl-[2-(2-methylphenyl)sulfanylethyl]azanium;chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
CAS No. |
63918-81-0 |
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Molecular Formula |
C13H22ClNOS |
Molecular Weight |
275.84 g/mol |
IUPAC Name |
diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI Key |
GBOIYVIJFZESOB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=CC=CC=C1OC.[Cl-] |
Origin of Product |
United States |
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